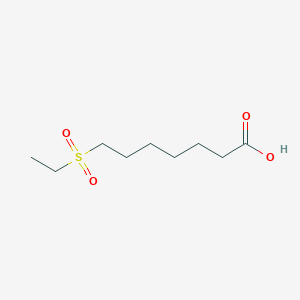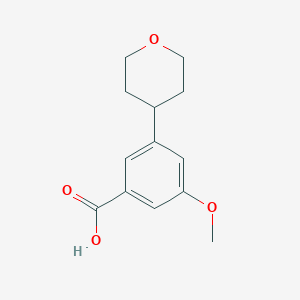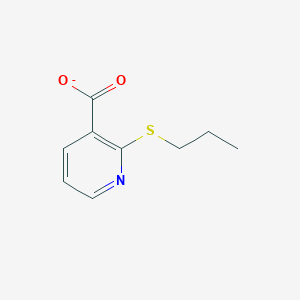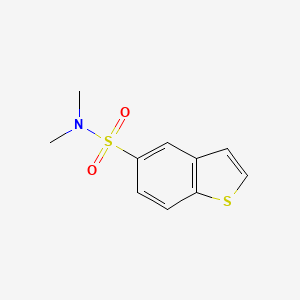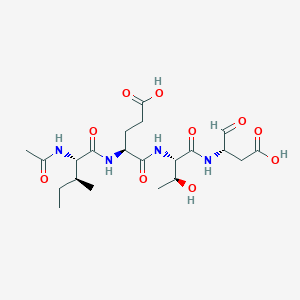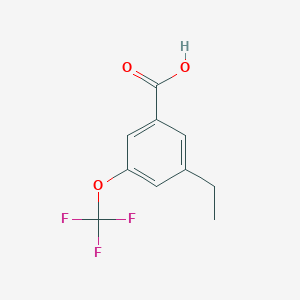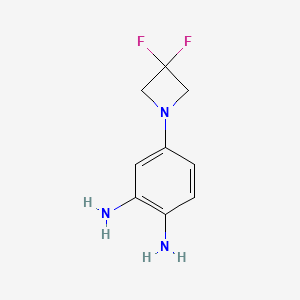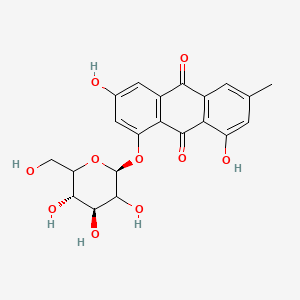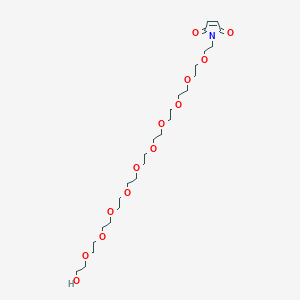
Mal-PEG11-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG11-alcohol is a polyethylene glycol (PEG) linker that contains a maleimide group and a hydroxyl group. The maleimide group is known for its ability to react with thiol groups, forming stable thioether bonds. The PEG spacer increases the solubility of the compound in aqueous media, making it a versatile tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mal-PEG11-alcohol is synthesized through a series of chemical reactions that involve the attachment of a maleimide group to one end of a PEG chain and an alcohol group to the other end. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent, such as tosyl chloride, to form a tosylated PEG intermediate.
Introduction of Maleimide Group: The tosylated PEG intermediate is then reacted with a maleimide derivative, such as N-(2-aminoethyl)maleimide, to introduce the maleimide group.
Introduction of Alcohol Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG11-alcohol undergoes various types of chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other reactive functional groups, such as amines or carboxylic acids.
Addition Reactions: The maleimide group can react with thiol groups on proteins and peptides to form stable thioether bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, carboxylic acids, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, and under mild conditions.
Addition Reactions: The maleimide-thiol reaction is usually carried out in aqueous media at neutral pH. .
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups, such as PEG-amines or PEG-carboxylic acids.
Addition Reactions: The major products are thioether-linked conjugates, such as protein-PEG conjugates
Wissenschaftliche Forschungsanwendungen
Mal-PEG11-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation and labeling of biomolecules, such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Mal-PEG11-alcohol involves the formation of stable thioether bonds between the maleimide group and thiol groups on target molecules. This reaction is highly specific and efficient, making it a valuable tool for site-specific conjugation and labeling. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, facilitating their use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG4-alcohol: Contains a shorter PEG spacer, resulting in lower solubility and flexibility.
Mal-PEG12-alcohol: Contains a longer PEG spacer, providing higher solubility and flexibility.
Mal-PEG11-biotin: Contains a biotin group instead of an alcohol group, used for biotinylation of biomolecules .
Uniqueness
Mal-PEG11-alcohol is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The presence of both maleimide and alcohol groups allows for versatile chemical modifications and conjugation strategies, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C26H47NO13 |
|---|---|
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C26H47NO13/c28-4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-23-39-21-19-37-17-15-35-13-11-33-9-7-31-5-3-27-25(29)1-2-26(27)30/h1-2,28H,3-24H2 |
InChI-Schlüssel |
YGHAMIRTLNYOHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


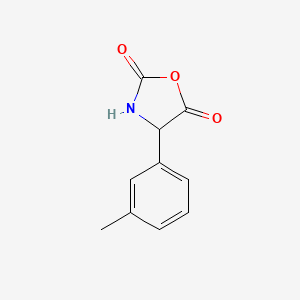
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
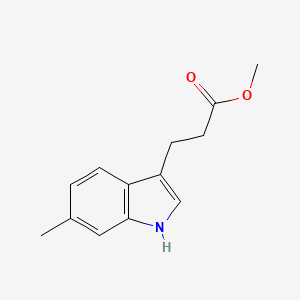
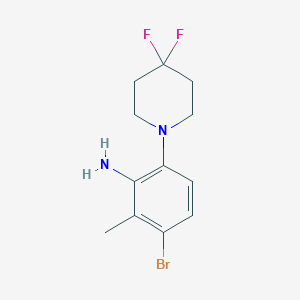
![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
